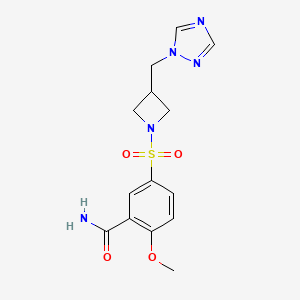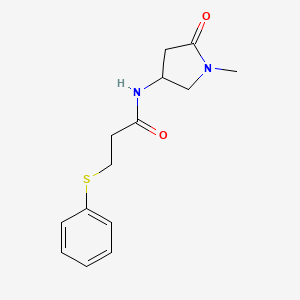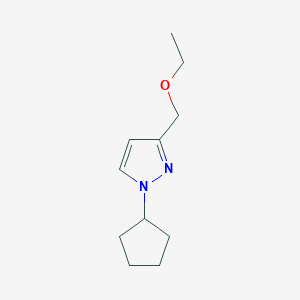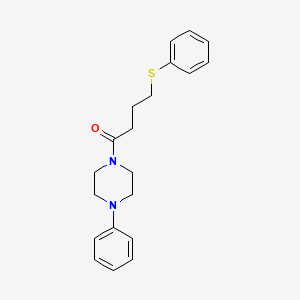![molecular formula C15H19N3S B2961898 2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380097-48-1](/img/structure/B2961898.png)
2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex heterocyclic compound that features a benzodiazole core, an azetidine ring, and a thiolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursorsThe final step involves the cyclization to form the benzodiazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The benzodiazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated or nitro-substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The azetidine and thiolane moieties can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Used as a building block in organic synthesis.
Indole derivatives: Known for their diverse biological activities.
Uniqueness
2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with azetidine and thiolane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-11-16-14-4-2-3-5-15(14)18(11)13-8-17(9-13)12-6-7-19-10-12/h2-5,12-13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDUKCMBWJCSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2961818.png)


![N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide](/img/structure/B2961822.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
![N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2961830.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

